N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals. The presence of acetylamino, dimethoxy, and carboxamide groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the acetylamino and dimethoxy groups. The final step involves the formation of the carboxamide group.
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Acetylamino Group: The acetylamino group can be introduced through acetylation of an amino group using acetic anhydride.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation of hydroxyl groups using methyl iodide in the presence of a base.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the carboxylic acid derivative of the indole with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxyl groups
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide
- N-[4-(acetylamino)phenyl]-3-phenylacrylamide
- Azithromycin Related Compound H
Uniqueness
N-[3-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and indole core, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-12(24)21-13-6-5-7-14(10-13)22-20(25)16-11-15-17(26-3)8-9-18(27-4)19(15)23(16)2/h5-11H,1-4H3,(H,21,24)(H,22,25) |
InChI Key |
IIVYNXKJBVBKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC |
Origin of Product |
United States |
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